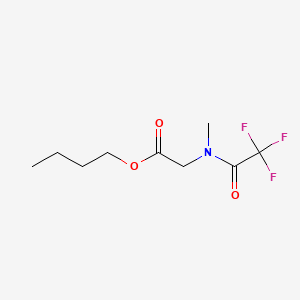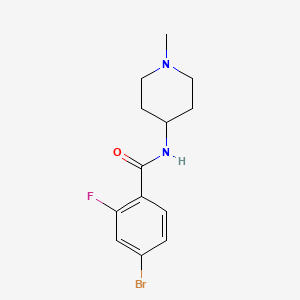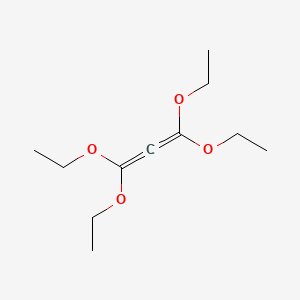![molecular formula C12H15NO3S B13782114 O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate CAS No. 91641-80-4](/img/structure/B13782114.png)
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is an organic compound that features a benzyloxycarbonyl (Cbz) protecting group attached to an aminoethanethioate backbone. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during peptide synthesis. The benzyloxycarbonyl group is a common protecting group due to its stability and ease of removal under mild conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate typically involves the reaction of benzyloxycarbonyl chloride with an aminoethanethioate derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Preparation of Benzyloxycarbonyl Chloride: Benzyloxycarbonyl chloride is prepared by reacting benzyl alcohol with phosgene.
Reaction with Aminoethanethioate: The benzyloxycarbonyl chloride is then reacted with an aminoethanethioate derivative in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory methods but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Used in the production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate involves the protection of amine groups by the benzyloxycarbonyl group. This protection prevents unwanted reactions at the amine site during synthesis. The benzyloxycarbonyl group can be removed under mild acidic or basic conditions, revealing the free amine group for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl chloroformate: Another benzyloxycarbonyl-protecting reagent used in organic synthesis.
tert-Butyloxycarbonyl (Boc) derivatives: Commonly used protecting groups for amines in peptide synthesis.
Fmoc (9-fluorenylmethoxycarbonyl) derivatives: Another class of protecting groups used in peptide synthesis.
Uniqueness
O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate is unique due to its specific structure, which combines the benzyloxycarbonyl protecting group with an ethanethioate backbone. This combination provides specific reactivity and stability characteristics that are advantageous in certain synthetic applications.
Eigenschaften
CAS-Nummer |
91641-80-4 |
|---|---|
Molekularformel |
C12H15NO3S |
Molekulargewicht |
253.32 g/mol |
IUPAC-Name |
O-ethyl 2-(phenylmethoxycarbonylamino)ethanethioate |
InChI |
InChI=1S/C12H15NO3S/c1-2-15-11(17)8-13-12(14)16-9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14) |
InChI-Schlüssel |
ZDMDPWZIBHMTHO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=S)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)

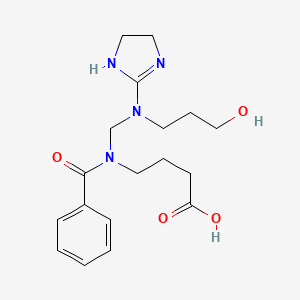
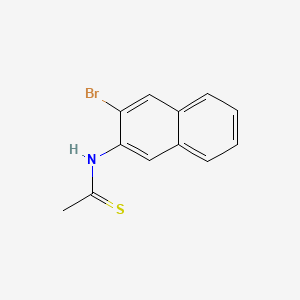
![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)
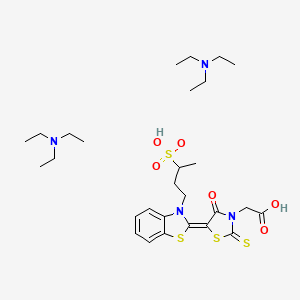
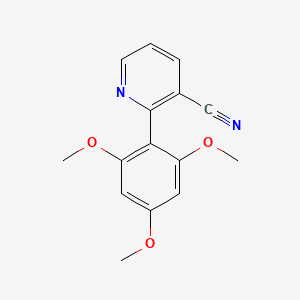
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
